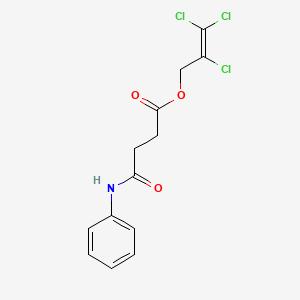

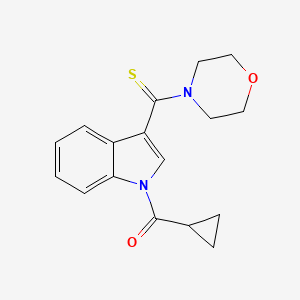

![molecular formula C17H19N3O B5561804 2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5561804.png)

2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic compound, which is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . The benzimidazole moiety is a key component in many bioactive compounds and has a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves nucleophilic substitution reactions . For example, one method involves reacting o-phenylenediamine with formic acid under high pressure and temperature conditions . The resulting product is then recrystallized and decolorized to obtain the final compound .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been conducted using the B3LYP/6-311++G(d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Chemical Reactions Analysis

Benzimidazole derivatives have been found to act as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH, or salt solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been analyzed using various techniques. Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of the compound, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, focusing on six unique applications:

Antimicrobial Activity

2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has shown significant potential as an antimicrobial agent. Benzimidazole derivatives, including this compound, have been studied for their ability to inhibit the growth of various bacterial and fungal strains. The presence of the benzimidazole ring enhances the compound’s ability to interact with microbial DNA, leading to effective antimicrobial properties .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial in preventing oxidative stress-related damage in biological systems. The phenolic group in the structure contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This makes it a valuable candidate for developing antioxidant therapies .

Corrosion Inhibition

2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol has been explored as a corrosion inhibitor for metals. Benzimidazole derivatives are known for their effectiveness in forming protective films on metal surfaces, which prevent corrosion in aggressive environments. This application is particularly relevant in industries where metal preservation is critical .

Pharmacological Applications

The compound has been investigated for various pharmacological properties, including antidiabetic, anticancer, and antiviral activities. Its structure allows it to interact with different biological targets, making it a versatile molecule in medicinal chemistry. Studies have shown that benzimidazole derivatives can inhibit enzymes and pathways involved in these diseases, offering potential therapeutic benefits .

Mécanisme D'action

Target of Action

The compound “2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol” is a derivative of benzimidazole . Benzimidazole compounds are known to target the enzyme “Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase” in organisms like Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA.

Mode of Action

Benzimidazole derivatives are known to interact with their targets by inhibiting the function of the target enzyme . This inhibition can lead to disruption of essential biological processes, such as DNA replication, transcription, and protein synthesis, thereby affecting the growth and survival of the organism .

Biochemical Pathways

Benzimidazole compounds are known to interfere with nucleotide biosynthesis . Disruption of this pathway can lead to a halt in DNA and RNA synthesis, affecting cell division and growth.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that the compound may lead to disruption of dna and rna synthesis, affecting cell division and growth . This could potentially result in the death of the organism or halt in its growth.

Orientations Futures

Propriétés

IUPAC Name |

2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-2-11-20-15-9-5-4-8-14(15)19-17(20)18-12-13-7-3-6-10-16(13)21/h3-10,21H,2,11-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGMWZJNFMSDIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(1-Propylbenzimidazol-2-yl)amino]methyl]phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

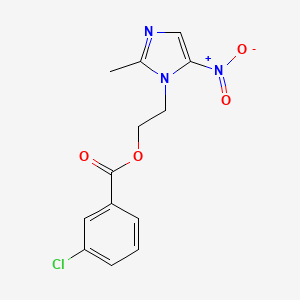

![4-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5561722.png)

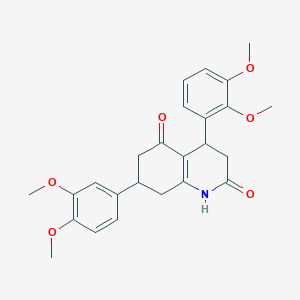

![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)

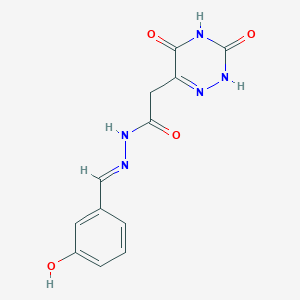

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)

![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)

![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)

![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)

![2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)